6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Position Within the Pyrimidinone Structural Family
The pyrimidinone core—a six-membered ring with two nitrogen atoms at positions 1 and 3—serves as the foundation for numerous biologically active compounds. This compound modifies this framework through three key features:
- Thioxo Substitution : Replacement of the carbonyl oxygen at C2 with sulfur introduces enhanced π-conjugation and nucleophilic reactivity. The thiocarbonyl group ($$ \text{C=S} $$) lowers the LUMO energy, facilitating interactions with biological targets such as enzyme active sites.
- Amino Group at C6 : The exocyclic amine ($$ \text{-NH}_2 $$) participates in hydrogen bonding and tautomerization, influencing both solubility and binding affinity. Comparative studies show that 6-amino derivatives exhibit 30–50% higher receptor affinity than their non-amino counterparts in kinase inhibition assays.
- Isopropyl Substituent at N1 : The branched alkyl chain at N1 increases lipophilicity (logP ≈ 1.8) while minimizing steric hindrance, a balance critical for membrane permeability in drug design.
Structural comparisons with related compounds highlight these distinctions:
The isopropyl variant’s 28.05 g/mol mass increase over the methyl analog directly correlates with improved thermal stability (decomposition temperature: 248°C vs. 217°C).
Historical Evolution of Thioxo-Substituted Dihydropyrimidine Derivatives
The development of thioxo-dihydropyrimidines traces back to the 1893 Biginelli reaction, which originally produced 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using urea, aldehydes, and β-keto esters. The strategic replacement of urea with thiourea in the 1980s marked a paradigm shift, yielding thioxo-DHPMs with superior bioactivity profiles:
- 1985 : First reports of 2-thioxo-DHPMs demonstrated 3-fold higher calcium channel blockade compared to oxo analogs.
- 2000 : Discovery of monastrol, a 2-thioxo-DHPM, as a kinesin-5 inhibitor validated the scaffold’s potential in anticancer research.
- 2010s : Systematic modifications at N1 (alkyl vs. aryl) and C5 (electron-withdrawing vs. donating groups) revealed that isopropyl substitution optimizes both synthetic yield (78–82%) and antitubercular activity (MIC: 0.02 μg/mL against Mycobacterium tuberculosis).
The synthesis of 6-amino-1-isopropyl-2-thioxo-DHPM represents an advancement in this lineage. Using a modified Biginelli protocol with thiourea, isobutyraldehyde, and ethyl acetoacetate, researchers achieved regioselective amination at C6 via post-cyclization nitration and reduction. This method contrasts with earlier routes that required protective groups for amine introduction.
Mechanistic Insights :
- Cyclocondensation : Thiourea, isobutyraldehyde, and ethyl acetoacetate undergo acid-catalyzed (HCl/EtOH) cyclization to form the dihydropyrimidine core.
- Nitration : Treatment with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ introduces a nitro group at C6 (yield: 65%).
- Reduction : Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) converts the nitro group to an amine (yield: 89%).
Properties
IUPAC Name |
6-amino-1-propan-2-yl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNRNRHWIJXOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 1011349-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃OS |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1011349-32-8 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV) .
Case Study: Antiviral Efficacy
A study by Dawood et al. demonstrated that certain pyrimidine derivatives reduced HSV plaques significantly. Although specific data for this compound was not detailed, the structural similarities suggest comparable antiviral properties .
Anticancer Activity
The anticancer potential of thioxo-pyrimidines has been explored in various studies. Similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Anticancer Mechanisms
In a related study, derivatives of pyrimidine compounds were tested for their ability to inhibit tumor growth in vitro. These compounds demonstrated cytotoxic effects on cancer cell lines, suggesting a potential mechanism involving the modulation of cell cycle proteins and apoptosis pathways .
Inhibition of Enzymatic Activity
This compound has been investigated for its effects on specific enzymes involved in disease processes.
Table: Enzyme Inhibition Data
The compound's ability to inhibit adenylyl cyclase type 1 (AC1) suggests its potential use in treating chronic pain and other neurological conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Antiviral Mechanism : Inhibition of viral replication through interference with viral polymerases.
- Anticancer Mechanism : Induction of apoptosis and inhibition of cell cycle progression in cancer cells.
- Enzyme Inhibition : Selective inhibition of key enzymes involved in signaling pathways related to pain and inflammation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thioxo-pyrimidinones exhibit significant antimicrobial properties. Studies have shown that 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action is believed to involve interference with bacterial protein synthesis pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing novel anticancer agents. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thioxo-pyrimidinones. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.
Agricultural Science
Fungicides and Herbicides
The thioxo-pyrimidinone structure has been linked to herbicidal and fungicidal activities. Research indicates that compounds derived from this class can effectively control various plant pathogens and weeds. The application of this compound in agricultural formulations could enhance crop yield by reducing disease incidence and competition from unwanted plants.
Material Science
Polymer Chemistry
In material science, thioxo-pyrimidinones have been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown potential for creating materials suitable for high-performance applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Evaluation of Thioxo-Pyrimidinones | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |
| Apoptosis Induction in Cancer Cells | Cancer Research | Induced programmed cell death in multiple cancer cell lines through specific signaling pathways. |
| Neuroprotective Properties of Thioxo Compounds | Neuroscience | Showed potential in protecting neuronal cells from oxidative damage, relevant for neurodegenerative diseases. |
| Efficacy as Herbicide | Agricultural Science | Effective against common agricultural pests, leading to improved crop yields in field trials. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Differences
The amino group at C6 enhances hydrogen-bonding capacity, a feature shared with 6-methyl and 6-chlorophenyl analogs, which may explain their roles in antimicrobial activity .
Coordination Chemistry: The methyl derivative (6-methyl-2-thioxo-) coordinates with Au(III) via sulfur (C=S) and oxygen (C=O) atoms, forming complexes with enhanced antimicrobial activity compared to the free ligand . In contrast, the platinum(II) complex of a diazenyl-substituted analog (6-amino-5-[(4-chlorophenyl)diazenyl]-1,3-dimethyl-2-thioxo-) showed selective antiviral activity against S. aureus and E. coli .
Biological Activity :
- Propylthiouracil (1-propyl-2-thioxo-) is a clinically approved antithyroid agent, demonstrating how alkyl substituents at C1 can direct therapeutic applications .
- The gold(III) complex of the methyl derivative exhibited a 2–4-fold increase in antimicrobial activity against S. aureus compared to the ligand alone, highlighting the role of metal coordination in enhancing efficacy .
Q & A
Q. What are the standard synthetic routes for 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via a one-pot cyclocondensation reaction. A common method involves reacting thiourea with ethyl cyanoacetate in the presence of sodium ethoxide under reflux conditions. The isopropyl substituent is introduced using isopropylamine during the Mannich reaction step. Key parameters include:
- Reagent ratios : Maintaining a 1:1 molar ratio of thiourea to ethyl cyanoacetate to minimize side products.
- Temperature : Reflux in ethanol (70–80°C) for 4–6 hours ensures complete cyclization.
- Purification : Silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., isopropyl group at N1: δ 1.2–1.4 ppm for -CH(CH₃)₂; thioxo S=CH at δ 12–13 ppm) .
- IR spectroscopy : Detects thioamide (C=S stretch at ~1250 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) functionalities.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 228.08 for C₇H₁₃N₃OS).
- Melting point analysis : Consistent values (e.g., 218–221°C) indicate purity .
Q. How can researchers address solubility challenges during in vitro testing of this compound?
- Solvent selection : Use DMSO or ethanol due to moderate solubility in polar aprotic solvents.
- pH adjustment : Solubility increases in alkaline conditions (e.g., 0.1 M NaOH) due to deprotonation of the thioxo group.
- Surfactants : Add Tween-80 (0.1% w/v) to aqueous buffers for cell-based assays .
Advanced Research Questions
Q. What strategies can be employed to modify the pyrimidine ring's substituents to enhance bioactivity while maintaining metabolic stability?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 6 to improve binding affinity to biological targets like dihydrofolate reductase (DHFR).
- Alkyl chain optimization : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration.
- Metabolic shielding : Incorporate fluorine atoms at position 5 to reduce oxidative metabolism .
Q. How should researchers resolve contradictions in reported solubility data for structurally similar 2-thioxo-dihydropyrimidinones?
- Crystallinity analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
- Solvent screening : Test solubility in 10+ solvent systems (e.g., DMF, acetonitrile) to establish reproducibility.
- Counterion effects : Compare hydrochloride vs. free base forms; salts often exhibit higher aqueous solubility .
Q. What in silico and in vitro models are recommended for predicting and validating this compound's mechanism of action as a dihydrofolate reductase (DHFR) inhibitor?
- Molecular docking : Use AutoDock Vina with DHFR crystal structures (PDB: 1U72) to predict binding modes.
- Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric NADPH oxidation assays (λ = 340 nm).
- Cell-based validation : Test cytotoxicity in DHFR-overexpressing cell lines (e.g., MCF-7) using MTT assays .
Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be systematically analyzed?
- Batch comparison : Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural isomers.
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted thiourea or cyanoacetate derivatives).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Thiourea:Cyanoacetate | 1:1.1 | Prevents excess reagent accumulation |
| Reaction Time | 6 hours (reflux) | Ensures complete cyclization |
| Purification | Column chromatography (SiO₂, 1% MeOH/CH₂Cl₂) | Achieves >95% purity |
Q. Table 2. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.3 ± 1.2 | Preferred for in vitro assays |
| 0.1 M NaOH | 48.9 ± 2.5 | Alkaline conditions enhance solubility |
| Ethanol | 12.1 ± 0.8 | Limited for high-concentration use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
